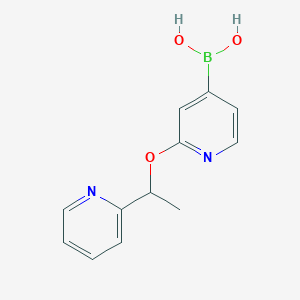
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group and another pyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is carefully controlled to minimize by-products and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and catalysts (e.g., Pd/C).
Major Products
Scientific Research Applications
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in cross-coupling reactions.
Pyridine-4-boronic acid pinacol ester: A boronic ester with similar reactivity but different solubility and stability properties.
Uniqueness
(2-(1-(Pyridin-2-yl)ethoxy)pyridin-4-yl)boronic acid is unique due to its dual pyridine rings and ethoxy linkage, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C12H13BN2O3 |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
[2-(1-pyridin-2-ylethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H13BN2O3/c1-9(11-4-2-3-6-14-11)18-12-8-10(13(16)17)5-7-15-12/h2-9,16-17H,1H3 |
InChI Key |
LDJSHHFKDXGSTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(C)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















